![molecular formula C6H6ClN B1204626 3-(Chloromethyl)pyridine CAS No. 3099-31-8](/img/structure/B1204626.png)
3-(Chloromethyl)pyridine
Overview
Description
3-(Chloromethyl)pyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chloromethyl group is attached to the third carbon of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method starts with 3-methylpyridine, which is oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to form methyl pyridine-3-carboxylate. This ester is reduced to 3-pyridinemethanol, which is finally reacted with thionyl chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction with thionyl chloride is typically conducted in an inert organic solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 3-aminomethylpyridine, 3-hydroxymethylpyridine, and 3-thiomethylpyridine.
Oxidation: Products include pyridine-3-carboxaldehyde and pyridine-3-carboxylic acid.
Reduction: The major product is 3-methylpyridine.
Scientific Research Applications
Industrial Applications
-
Pharmaceuticals :
- Intermediate in Drug Synthesis : 3-(Chloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential in treating conditions such as cancer and infectious diseases.
- Case Study : Research has demonstrated the anticancer efficacy of compounds derived from this compound, showing moderate cytotoxicity against ovarian cancer cells while exhibiting lower toxicity to normal cells.
-
Agricultural Chemicals :
- Insecticides and Herbicides : This compound is integral to the production of several insecticides and herbicides. Its reactivity allows for the formation of more complex structures that enhance pest control efficacy.
- Research Insight : A synthetic method has been developed that improves yield and reduces costs associated with producing chloromethyl pyridine derivatives for agricultural use .
-
Chemical Reagents :
- Reagent in Organic Reactions : this compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
- Mechanistic Studies : Studies have shown that this compound can participate in electrophilic aromatic substitutions, demonstrating its versatility as a building block in organic synthesis .
Toxicological Studies
While this compound has beneficial applications, it also poses health risks. Toxicological assessments indicate that it is carcinogenic in certain animal models, particularly noted in bioassays involving Fischer 344 rats and B6C3F1 mice. The studies revealed significant tumor incidence related to its administration, highlighting the need for caution in handling this compound .
Safety Considerations
Given its toxicological profile, safety measures are paramount when working with this compound:
- Hazard Classification : The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Proper protective equipment should be used to mitigate exposure risks .
- Environmental Impact : Research into its environmental persistence and degradation pathways is ongoing to assess its ecological footprint.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyridine involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in the synthesis of complex organic molecules and in modifying biological macromolecules .
Comparison with Similar Compounds
- 2-(Chloromethyl)pyridine
- 4-(Chloromethyl)pyridine
- 3-(Bromomethyl)pyridine
- 2-(Bromomethyl)pyridine
Comparison: 3-(Chloromethyl)pyridine is unique due to the position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound often exhibits different reactivity patterns and is used in distinct synthetic applications .
Biological Activity
3-(Chloromethyl)pyridine, also known as 3-chloromethylpyridine hydrochloride, is a heterocyclic organic compound that exhibits significant biological activity. Its structure features a chloromethyl group attached to a pyridine ring, which contributes to its reactivity and potential applications in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its carcinogenic properties, synthesis, and potential applications.
- Molecular Formula : CHClN
- Molecular Weight : 164.03 g/mol
- CAS Number : 6959-48-4
Carcinogenicity Studies
A significant body of research has investigated the carcinogenic potential of this compound. A notable bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that the compound is carcinogenic under specific conditions. Key findings from the study include:
- Dosage : Rats were administered doses of 75 mg/kg (low-dose) and 150 mg/kg (high-dose), while mice received 100 mg/kg (low-dose) and 200 mg/kg (high-dose) three times a week.
- Duration : The study lasted for up to 104 weeks.
- Results : There was a significant increase in tumor incidence, particularly squamous-cell papillomas and carcinomas in male rats, with statistical significance (P < 0.001) noted in tumor development correlated with dosage levels .
Species | Dose (mg/kg) | Duration (weeks) | Tumor Type | Significance |
---|---|---|---|---|
Fischer 344 Rats | 75 | 103 | Squamous-cell papillomas | Significant |
Fischer 344 Rats | 150 | 83 | Carcinomas | Significant |
B6C3F1 Mice | 100 | 102 | Squamous-cell papillomas | Significant |
B6C3F1 Mice | 200 | 81 | Carcinomas | Significant |
The mechanism by which this compound exerts its biological effects is primarily through alkylation reactions. This compound can interact with nucleophilic sites on biomolecules such as proteins and DNA, leading to modifications that may disrupt normal cellular functions. This reactivity is characteristic of many alkylating agents, which are known to induce mutations and contribute to carcinogenesis .
Synthesis and Derivatives
The synthesis of this compound typically involves chlorination reactions on pyridine derivatives. Research has also highlighted the biological activities of various derivatives of this compound, suggesting potential applications in pest control due to moderate insecticidal and fungicidal properties .
Notable Derivatives
- 2-Chloro-5-(chloromethyl)pyridine : Exhibits similar biological activities.
- 2,6-Dichloro-3-(chloromethyl)pyridine : Shows enhanced reactivity due to additional chlorine substituents.
Case Studies and Applications
Research has explored the use of pyridine derivatives in various fields, including:
Properties
IUPAC Name |
3-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCWYFDIQSALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-48-4 (hydrochloride) | |
Record name | 3-(Chloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043825 | |
Record name | 3-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-31-8 | |
Record name | 3-(Chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(CHLOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with 3-(Chloromethyl)pyridine?
A: Research indicates that this compound exhibits carcinogenic activity. In animal studies, oral administration of the compound led to the development of squamous-cell papillomas and carcinomas in the stomachs of both rats and mice. [, ] This suggests that this compound can induce tumors at the site of topical application.
Q2: How does this compound's structure influence its mutagenic potential?
A: While the exact mechanism is not fully elucidated in the provided research, a study comparing this compound with its positional isomer, 2-(Chloromethyl)pyridine, offers some insights. [] Both compounds were tested for their ability to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in mice. Interestingly, only this compound showed significant mutagenic activity, specifically causing an increased frequency of sister chromatid exchanges. This suggests that the specific position of the chloromethyl group on the pyridine ring plays a crucial role in determining the compound's mutagenic potential.
Q3: Can you explain the significance of the observation that this compound induces DNA repair specifically in hamster hepatocytes?
A: Research using the hepatocyte primary culture/DNA repair assay reveals that this compound was inactive in both rat and hamster hepatocyte systems, unlike other tested chemicals. [] This inactivity suggests that this compound might not be metabolized into genotoxic metabolites by these hepatocytes or that the metabolic pathway for this compound differs significantly between species.
Q4: What is the role of this compound in the synthesis of other chemical compounds?
A: this compound acts as a versatile building block in organic synthesis. It is commonly employed to introduce a 3-pyridylmethyl group onto various molecules through nucleophilic substitution reactions. For instance, it has been successfully utilized in the synthesis of novel nicotinamide derivatives with potential pharmaceutical applications. [] Additionally, it serves as a key reagent in synthesizing complex heterocyclic compounds like 3,6-Dibromo-9-(3-pyridylmethyl)-9H-carbazole. [] The chlorine atom in this compound can be readily displaced by nucleophiles, making it a highly useful synthetic intermediate.
Q5: How is this compound utilized in coordination chemistry?
A: this compound plays a crucial role in the synthesis of functionalized ligands for constructing cadmium complexes. [] Reacting it with 1,4,8,11-tetraazacyclotetradecane (cyclam) yields a tetrakis(3-pyridylmethyl) functionalized ligand, which then forms extended polymeric structures with cadmium salts. This highlights the utility of this compound in building blocks for supramolecular coordination polymers with potential applications in materials science.
Q6: Can this compound be transformed into other substituted pyridine derivatives?
A: Yes, this compound serves as a starting material for synthesizing various substituted pyridine derivatives. One example is its use in the synthesis of nuclear chlorinated pyridine-3-carboxylic acids (nicotinic acids). [] This transformation involves oxidizing the chloromethyl group to a carboxylic acid, showcasing the versatility of this compound in accessing diverse pyridine-based compounds.
Q7: Is there a method for synthesizing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine?
A: Research outlines a five-step synthetic route for preparing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine from 5-Bromonicotinic acid. [] This approach involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, offering an effective pathway for obtaining this specific derivative.
Q8: What analytical techniques are employed to characterize this compound and its derivatives?
A8: Various analytical methods are used to characterize this compound and its derivatives. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps determine the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [, , ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. []
- Mass Spectrometry (MS): MS methods, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), are used to determine the molecular weight and fragmentation patterns of the compounds, providing valuable information about their structure and composition. []
- Elemental Analysis: This technique measures the percentage of each element present in a compound, confirming its chemical composition and purity. []
- X-ray Diffraction: This method is specifically employed to determine the three-dimensional structure of crystalline compounds, providing insights into their molecular packing and intermolecular interactions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.